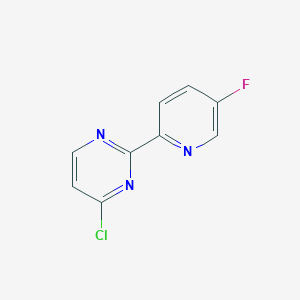

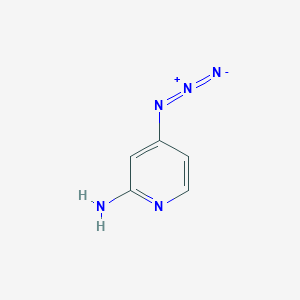

4-氯-2-(5-氟吡啶-2-基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine" is a halogenated pyrimidine derivative, which is a class of compounds known for their significance in medicinal chemistry and pharmaceutical applications. Halogenated pyrimidines, such as 5-fluoropyrimidines, have been synthesized as potential anti-tumor agents and are recognized for their efficacy in treating various cancers . The presence of chlorine and fluorine atoms in the pyrimidine ring can significantly affect the compound's reactivity and biological activity.

Synthesis Analysis

The synthesis of halogen-rich pyrimidine derivatives, like the one , can be achieved through halogen dance reactions. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, has been described using this method . Although the specific synthesis of "4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine" is not detailed in the provided papers, similar synthetic strategies involving halogen exchange and functionalization of the pyrimidine ring could be applicable.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction, FT-IR, FT-Raman spectroscopy, and quantum chemical calculations . These methods provide insights into the geometry, vibrational wave numbers, and intramolecular interactions such as hydrogen bonding and non-covalent interactions. For example, the crystal structure of a related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, has been determined, revealing significant interactions that contribute to the stability of the structure .

Chemical Reactions Analysis

The reactivity of halogenated pyrimidines is influenced by the presence of halogen atoms, which can participate in various chemical reactions. The compound may undergo nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles. Additionally, the fluorine atom can influence the electronic properties of the pyrimidine ring, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine" can be inferred from related compounds. Halogenated pyrimidines generally exhibit unique properties due to the electron-withdrawing effects of the halogen atoms. These effects can influence the compound's boiling point, melting point, solubility, and stability. The presence of halogen atoms can also affect the compound's optical behavior, as seen in the nonlinear optical properties predicted for a similar compound . Additionally, the molecular docking studies suggest that such compounds might exhibit inhibitory activity against various biological targets, indicating their potential as chemotherapeutic agents .

科学研究应用

合成与生物活性

4-氯-2-(5-氟吡啶-2-基)嘧啶及其衍生物作为激酶抑制剂和抗肿瘤剂的潜力已得到广泛研究。例如,5-氟尿嘧啶 (5-FU) 是一种密切相关的化合物,由于其干扰嘧啶代谢的能力,从而抑制 DNA 合成,因此已成为癌症治疗的基石。这种机制突出了氟嘧啶的更广泛类别,其中包括 4-氯-2-(5-氟吡啶-2-基)嘧啶,用于对抗各种癌症。这些化合物的合成路线通常涉及旨在引入氟原子或取代基到嘧啶环的复杂反应,从而改变其生物活性和药代动力学性质 (和田等人,2012)。

核酸代谢

氟化嘧啶对核酸代谢的影响一直是研究的一个重要领域。这些化合物,包括 4-氯-2-(5-氟吡啶-2-基)嘧啶的衍生物,已用于研究 DNA 和 RNA 合成和修复的机制。氟化核苷,如 5-氟尿嘧啶及其类似物,被掺入 RNA 和 DNA,影响它们的稳定性和功能。这种掺入破坏了正常的核酸加工,并已在癌症治疗中被用来杀死快速分裂的肿瘤细胞。对这些氟化嘧啶作用的研究提供了对体内核酸代谢的见解,并对设计具有提高疗效和特异性的新型抗癌药物具有启示意义 (丹尼伯格等人,1958)。

抗菌活性

除了癌症研究之外,氟嘧啶的抗菌特性也得到了探索。具体来说,5-氟尿苷酸,一种与 4-氯-2-(5-氟吡啶-2-基)嘧啶研究相关的衍生物,已显示出对恶性疟原虫(疟疾的病原体)的选择性活性。这种选择性毒性归因于疟疾寄生虫中独特的嘧啶生物合成途径,突出了氟化嘧啶在开发新型抗疟疾疗法中的潜力 (拉索德等人,1989)。

控释系统

5-FU 等氟嘧啶的控释系统开发展示了另一个应用领域。可生物降解的微球已被设计用于 5-FU 的持续释放,旨在提高药物的治疗指数,同时最大限度地减少副作用。这些系统将药物封装在共聚 (d,l-乳酸/乙醇酸) 微球中,允许在延长时间内控制释放。这种方法增强了药物对肿瘤的疗效,并降低了给药频率 (傅等人,2002)。

作用机制

While the specific mechanism of action for 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine is not explicitly stated in the available resources, pyrimidines in general are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Its IUPAC name is 4-chloro-2-(5-fluoropyridin-2-yl)pyrimidine .

安全和危害

The safety information for 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine includes hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

生化分析

Biochemical Properties

It is known that this compound can be used as a starting material for the preparation of other compounds, such as 5-fluoro-2-amino pyrimidines .

Molecular Mechanism

It is known that this compound can be used in the synthesis of other compounds, such as 5-fluoro-2-amino pyrimidines

Dosage Effects in Animal Models

There is currently no available information on how the effects of 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine vary with different dosages in animal models

属性

IUPAC Name |

4-chloro-2-(5-fluoropyridin-2-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN3/c10-8-3-4-12-9(14-8)7-2-1-6(11)5-13-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHUUCHSNLLKDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C2=NC=CC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

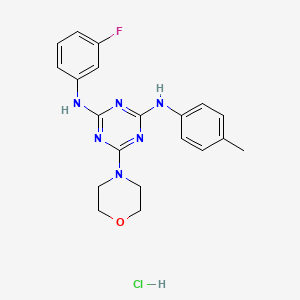

![(1R,5S)-N-(4-chlorobenzyl)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2537866.png)

![1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2537871.png)

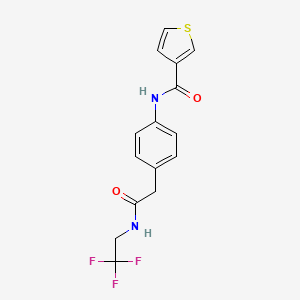

![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide](/img/structure/B2537877.png)

![2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2537879.png)